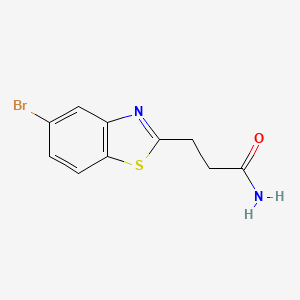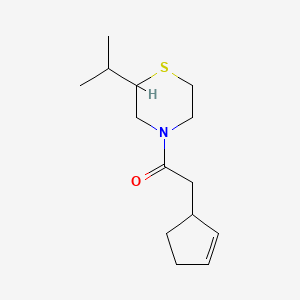
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is a chemical compound with the molecular formula C11H10BrN2OS. It is a benzothiazole derivative that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depends on its specific application. As a fluorescent probe, it binds to biomolecules and emits light upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can cause oxidative damage to cancer cells. As a protein kinase inhibitor, it binds to the active site of the enzyme and prevents it from phosphorylating its target substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depend on its specific application. As a fluorescent probe, it can be used to visualize the localization and dynamics of biomolecules in cells and tissues. As a photosensitizer, it can induce cell death in cancer cells. As a protein kinase inhibitor, it can modulate cell signaling pathways and potentially lead to the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is its high fluorescence quantum yield, which makes it a sensitive probe for biomolecules. Another advantage is its potential as a photosensitizer for photodynamic therapy. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its performance in biological systems.
Orientations Futures
There are several future directions for the research and development of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide. One direction is the investigation of its potential as an inhibitor of other enzymes beyond protein kinases. Another direction is the optimization of its properties for specific applications, such as increasing its solubility in aqueous solutions. Additionally, the development of new derivatives with improved properties is a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide involves the reaction of 5-bromo-2-aminobenzothiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a drug to kill cancer cells. Additionally, it has been investigated for its potential as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways.
Propriétés
IUPAC Name |
3-(5-bromo-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-6-1-2-8-7(5-6)13-10(15-8)4-3-9(12)14/h1-2,5H,3-4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFQNUOQJEUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)